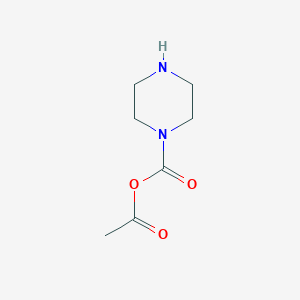
1-Acetoxycarbonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetoxycarbonylpiperazine (ACP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACP is a derivative of piperazine and has a molecular formula of C8H13N2O3.
Mecanismo De Acción
The mechanism of action of 1-Acetoxycarbonylpiperazine is not fully understood. However, it is believed to work by inhibiting the synthesis of DNA and RNA in microorganisms, leading to their death. 1-Acetoxycarbonylpiperazine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
1-Acetoxycarbonylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting their metabolism. 1-Acetoxycarbonylpiperazine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, 1-Acetoxycarbonylpiperazine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Acetoxycarbonylpiperazine is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage of 1-Acetoxycarbonylpiperazine is its relatively simple synthesis method, making it readily available for laboratory experiments. However, one of the limitations of 1-Acetoxycarbonylpiperazine is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
For the study of 1-Acetoxycarbonylpiperazine include the development of 1-Acetoxycarbonylpiperazine derivatives with improved properties and the investigation of its potential therapeutic applications.
Métodos De Síntesis
1-Acetoxycarbonylpiperazine can be synthesized by the reaction of piperazine with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-Acetoxycarbonylpiperazine and hydrogen chloride gas. The synthesis of 1-Acetoxycarbonylpiperazine is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-Acetoxycarbonylpiperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 1-Acetoxycarbonylpiperazine is in medicinal chemistry. 1-Acetoxycarbonylpiperazine has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
180031-13-4 |
|---|---|
Nombre del producto |
1-Acetoxycarbonylpiperazine |
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
acetyl piperazine-1-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-7(11)9-4-2-8-3-5-9/h8H,2-5H2,1H3 |
Clave InChI |
GZJWWFGMRQPCNH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(=O)N1CCNCC1 |
SMILES canónico |
CC(=O)OC(=O)N1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




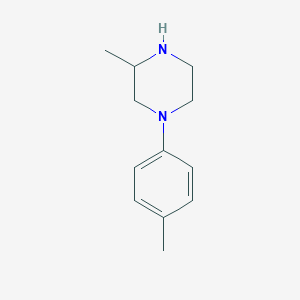
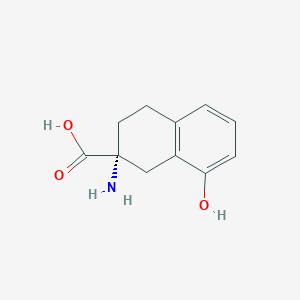
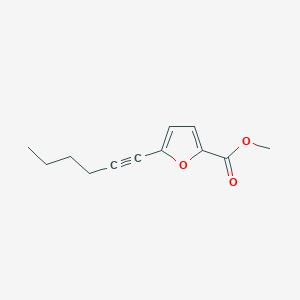


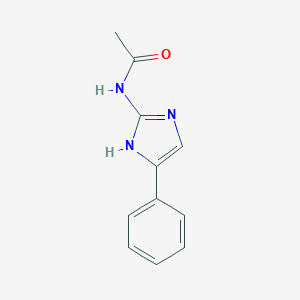
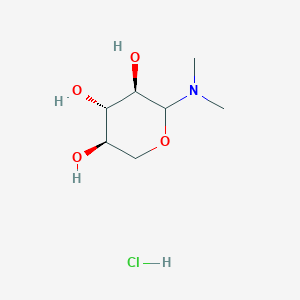
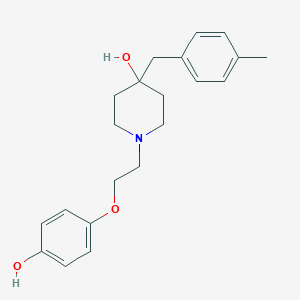

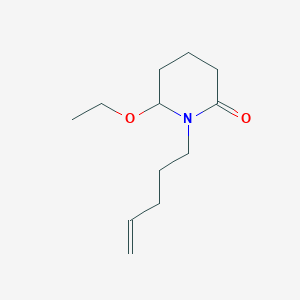

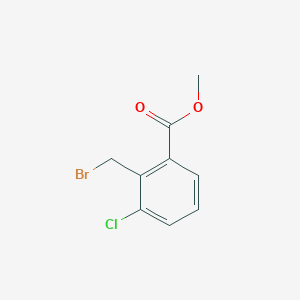
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)